An In-depth Technical Guide to 3-formyl-1H-indole-7-carboxylic acid (CAS: 317854-65-2)
An In-depth Technical Guide to 3-formyl-1H-indole-7-carboxylic acid (CAS: 317854-65-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-formyl-1H-indole-7-carboxylic acid is a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring an indole nucleus, a formyl group, and a carboxylic acid moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a key intermediate in drug discovery programs. While specific biological data for this compound is limited in publicly available literature, its structural motifs are present in compounds targeting a range of biological pathways, suggesting its utility in the development of new pharmaceuticals.
Chemical and Physical Properties
3-formyl-1H-indole-7-carboxylic acid is a solid at room temperature with a molecular weight of 189.17 g/mol .[1][2][3][4][5] It is characterized by its indole core, which is substituted with a formyl group at the 3-position and a carboxylic acid at the 7-position. This substitution pattern provides multiple reactive sites for further chemical modifications. The compound is typically supplied with a purity of 97-98% for laboratory use.[4][5]
Table 1: Physicochemical Properties of 3-formyl-1H-indole-7-carboxylic acid
| Property | Value | Reference |
| CAS Number | 317854-65-2 | [2][3][4][5] |
| Molecular Formula | C₁₀H₇NO₃ | [1][2][3][4][5] |
| Molecular Weight | 189.17 g/mol | [1][2][3][4][5] |
| Physical Form | Solid | [5] |
| Purity | >97% | [4][5] |
| Storage | Inert atmosphere, Room Temperature or 2-8°C, stored under nitrogen | [1][2][5] |
| SMILES | O=C/C1=C/NC2=C(C(=O)O)C=CC=C21 | [1][2] |
| InChI Key | HABYJDPNVBUDGD-UHFFFAOYSA-N | [5] |
Synthesis
A plausible synthetic route would involve the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocycles like indole.[6][7] This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for 3-formyl-1H-indole-7-carboxylic acid.
Suggested Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard Vilsmeier-Haack reaction conditions and subsequent ester hydrolysis. This should be adapted and optimized by researchers based on their specific starting materials and laboratory conditions.
Step 1: Formylation of Methyl 1H-indole-7-carboxylate
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To a solution of methyl 1H-indole-7-carboxylate in anhydrous DMF, cooled to 0°C, add phosphorus oxychloride dropwise with stirring under an inert atmosphere.
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Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C) for several hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture and pour it onto crushed ice.
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Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) until the pH is basic.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3-formyl-1H-indole-7-carboxylate.
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Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to 3-formyl-1H-indole-7-carboxylic acid
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Dissolve the purified methyl 3-formyl-1H-indole-7-carboxylate in a suitable solvent mixture, such as methanol and water.
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Add a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
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Remove the organic solvent under reduced pressure.
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Acidify the aqueous residue with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 3-formyl-1H-indole-7-carboxylic acid.
Spectroscopic Data (Predicted and Related Compounds)
While a full set of spectroscopic data for 3-formyl-1H-indole-7-carboxylic acid is not publicly available, data from closely related compounds and general spectroscopic principles can provide an expected profile.
Table 2: Predicted and Related Spectroscopic Data
| Technique | Data for Methyl 3-formyl-1H-indole-7-carboxylate (CAS: 312973-24-3) | Expected Features for 3-formyl-1H-indole-7-carboxylic acid |
| ¹H NMR | A ¹H NMR spectrum is available, showing characteristic peaks for the indole, formyl, and methyl ester protons. | The spectrum would be similar to the methyl ester, but with the absence of the methyl ester singlet and the presence of a broad singlet for the carboxylic acid proton (typically >10 ppm). Aromatic and formyl protons would have similar chemical shifts and coupling patterns. |
| ¹³C NMR | Not available. | Expected signals for the formyl carbonyl (~185 ppm), the carboxylic acid carbonyl (~170 ppm), and aromatic and indole carbons in the 110-140 ppm region. |
| IR Spectroscopy | Not available. | A broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700 cm⁻¹), and a C=O stretch from the aldehyde (~1670 cm⁻¹). |
| Mass Spectrometry | Not available. | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 189.17. |
Applications in Research and Drug Discovery
3-formyl-1H-indole-7-carboxylic acid is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery.[1] The indole scaffold is a privileged structure in medicinal chemistry, and the presence of both an aldehyde and a carboxylic acid allows for a wide range of chemical transformations.
The formyl group can be readily converted into other functional groups or used in condensation reactions to build larger molecular frameworks. The carboxylic acid can be transformed into esters, amides, or other bioisosteres, which is a common strategy in drug design to modulate physicochemical properties and biological activity.
While specific biological targets for 3-formyl-1H-indole-7-carboxylic acid have not been reported, various indole carboxylic acid derivatives have shown a broad spectrum of biological activities. These include roles as:
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Enzyme inhibitors: Many indole derivatives are known to inhibit various enzymes.
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Receptor agonists and antagonists: The indole nucleus is a common feature in ligands for a variety of receptors.
The following diagram illustrates the potential utility of 3-formyl-1H-indole-7-carboxylic acid as a versatile intermediate in drug discovery.
Caption: Versatility of 3-formyl-1H-indole-7-carboxylic acid in generating compound libraries.
Safety and Handling
Based on available safety data sheets, 3-formyl-1H-indole-7-carboxylic acid is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5]
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-formyl-1H-indole-7-carboxylic acid is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its trifunctional nature allows for the creation of diverse molecular libraries for screening against various biological targets. While there is a lack of specific biological data for this compound in the public domain, its structural features are present in numerous bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of 3-formyl-1H-indole-7-carboxylic acid is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in utilizing this promising building block in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Methyl3-formyl-1H-indole-7-carboxylate(312973-24-3) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Formyl-1h-indole-7-carboxylic acid | 317854-65-2 [sigmaaldrich.com]
- 6. 3-formyl-1H-indole-7-carboxylic acid 97% | CAS: 317854-65-2 | AChemBlock [achemblock.com]
- 7. Latymer360 | Virtual tour generated by Panotour [latymer-upper.org]
